Hexanoic acid can be sourced from both natural and synthetic pathways. Naturally, it occurs in small amounts in the milk of cows and goats, as well as in certain oils such as palm oil. Industrially, it is produced through various chemical synthesis methods or via fermentation processes using specific microorganisms.
Hexanoic acid belongs to the class of carboxylic acids, characterized by the presence of a carboxyl group (). It is further classified as a saturated fatty acid due to the absence of double bonds between carbon atoms in its hydrocarbon chain.
Hexanoic acid can be synthesized through several methods:
The fermentation process requires careful control of environmental factors such as temperature, pH, and nutrient availability to maximize hexanoic acid production. For instance, optimal yields were achieved at a pH around 6.24 with specific concentrations of acetate and butyrate .
Hexanoic acid has a linear structure with the following characteristics:
This structure indicates that hexanoic acid contains a total of six carbon atoms, with a carboxyl functional group at one end.
Hexanoic acid participates in various chemical reactions typical of carboxylic acids:
The esterification reaction can be represented as follows:
Where represents the hexanoic acid moiety and represents an alkyl group from the alcohol.
Hexanoic acid exhibits several biological activities, including antimicrobial properties and effects on lipid metabolism. Its mechanism involves:
Studies have shown that hexanoic acid can induce changes in gene expression related to lipid metabolism and inflammation in various cell types .
Hexanoic acid has diverse applications across various fields:
Hexanoic acid, systematically named under IUPAC conventions as hexanoic acid, belongs to the carboxylic acid family characterized by a six-carbon alkyl chain terminating in a carboxyl group (–COOH). Its structure (CH₃(CH₂)₄COOH) features a straight-chain aliphatic backbone with the carboxyl carbon designated as C1. The compound’s carbon atoms are sequentially numbered, eliminating the need for positional indicators in the name [7]. Common names include caproic acid (derived from Latin caper, meaning goat, reflecting its historical isolation from goat fat) and n-hexylic acid [3] [4]. The molecular geometry enables amphiphilic behavior: the hydrophobic alkyl chain (5 methylene groups) and hydrophilic carboxyl group facilitate interactions with both polar and non-polar solvents [6].
Table 1: Nomenclature and Synonyms of Hexanoic Acid
Nomenclature System | Name | Synonym Examples |
---|---|---|
IUPAC | Hexanoic acid | — |
Common | Caproic acid | Hexoic acid, Butylacetic acid |
Lipid Number | C6:0 | FA(6:0) |
CAS Registry | 142-62-1 | — |
Hexanoic acid has the molecular formula C₆H₁₂O₂ and a molar mass of 116.16 g/mol. As a medium-chain fatty acid, it exhibits distinct physical properties:
Thermodynamic data include:
Table 2: Key Physicochemical Properties of Hexanoic Acid
Property | Value | Unit | Source |
---|---|---|---|
Molecular Weight | 116.16 | g/mol | [4] |
Melting Point | −3.4 | °C | [3] |
Boiling Point | 205.8 | °C | [3] |
Density (20°C) | 0.929 | g/cm³ | [3] |
Water Solubility (20°C) | 0.4 | g/100 mL | [6] |
pKa | 4.88 | — | [3] |
Log P (Octanol-Water) | 1.88 | — | [8] |
Flash Point | 103 | °C | [3] |
Hexanoic acid is ubiquitous in biological systems, functioning as:
Its presence in natural sources includes:
Table 3: Natural Sources and Biological Roles of Hexanoic Acid
Source Type | Examples | Function/Notes |
---|---|---|
Dairy Products | Goat milk, Blue cheese, Butter | Key flavor component; microbial metabolite |
Fruits | Apples, Wine grapes | Secondary aroma compound |
Plants | Ginkgo biloba seed coat, Pelargonium | Defense signaling; decomposition odor |
Insects | Ant pheromones (historical reports) | Trail communication (disputed) |
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